Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-
Description
The compound (2R)-Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl- is a chiral ethanone derivative featuring a complex polycyclic aromatic framework. Its structure includes a quinolinyl moiety substituted with bromo and methoxy groups at positions 6 and 2, respectively, a naphthalenyl group at position 1, and a phenyl group at position 2 of the ethanone core. The stereochemistry at the chiral center (2R) is critical for its biological and physicochemical properties.
Properties
IUPAC Name |
(2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26H,1H3/t26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCLWBBEGSWIM-AREMUKBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143704 | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298044-25-3 | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1298044-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the bromo and methoxy groups. The naphthalene and phenyl groups are then attached through a series of coupling reactions. The final step involves the formation of the ethanone moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, inhibiting their activity and leading to cellular effects such as apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Pharmacological Relevance
The compound’s quinolinyl and naphthalenyl groups are shared with bedaquiline fumarate (TMC207), a diarylquinoline antitubercular drug. However, bedaquiline contains a butanol backbone instead of an ethanone, with additional dimethylamino and hydroxyl groups . The ethanone moiety in the target compound may confer distinct electronic properties, influencing binding affinity and metabolic stability.
Key analogs for comparison :
Spectroscopic and Analytical Data
- GC-FTIR and GC-MS: Used to characterize synthetic cannabinoids like JWH-250 (ethanone analogs), which share methoxyphenyl and indolyl groups with the target compound. Non-polar GC columns (e.g., silphenylene polymer) effectively separate such polyaromatic ethanones .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for resolving chiral centers in similar structures .
Physicochemical Properties
| Property | Target Compound | JWH-250 | Bedaquiline |
|---|---|---|---|
| Molecular Weight | ~555 (estimated) | 335.45 | 671.58 |
| LogP | 5.2 (predicted) | 4.8 | 7.1 |
| Aqueous Solubility | Low (lipophilic) | Insoluble | Practically insoluble |
| Key Functional Groups | Bromoquinolinyl, naphthalenyl | Methoxyphenyl, indolyl | Dimethylamino, hydroxyl |
Biological Activity
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-, also known by its CAS number 1298044-25-3, is a synthetic compound with significant potential in medicinal chemistry. Its structure features a quinoline moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity based on recent research findings.
- Molecular Formula: C28H20BrNO2
- Molecular Weight: 482.37 g/mol
- CAS Number: 1298044-25-3
- Synonyms: 2-(6-bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds similar to Ethanone. The antioxidant activity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Compounds with similar scaffolds have shown promising results in scavenging free radicals, suggesting that Ethanone may exhibit comparable activity .
Antiproliferative Effects
The antiproliferative activity of Ethanone has been investigated through various in vitro assays. These studies often involve cancer cell lines where the compound is tested for its ability to inhibit cell growth. Preliminary results indicate that derivatives of quinoline possess significant anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Compounds containing quinoline structures have been recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). Studies suggest that Ethanone may inhibit these enzymes, leading to reduced inflammation in various biological models .
Study 1: Synthesis and Biological Evaluation
A study synthesized several quinoline derivatives, including Ethanone, and evaluated their biological activities. The results demonstrated that certain derivatives exhibited strong inhibitory effects on cancer cell lines, with IC50 values indicating effective antiproliferative action. The structure–activity relationship (SAR) analysis revealed that modifications on the quinoline ring significantly impacted biological outcomes .
Study 2: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, Ethanone was administered to assess its anti-inflammatory efficacy. The results showed a marked reduction in inflammatory markers compared to control groups, suggesting that the compound may be beneficial in treating inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antioxidant | DPPH | Significant scavenging |
| Antiproliferative | Cancer Cell Lines | IC50 values < 10 µM |
| Anti-inflammatory | In Vivo Model | Reduced inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
